molecular formula C15H6F6N4S B2713325 9-(2-Thienyl)-2,4-bis(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridine CAS No. 338962-24-6

9-(2-Thienyl)-2,4-bis(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridine

Cat. No.: B2713325
CAS No.: 338962-24-6
M. Wt: 388.29
InChI Key: IXVSOOCAVWSCQL-UHFFFAOYSA-N
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Description

9-(2-Thienyl)-2,4-bis(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridine is a heterocyclic compound featuring a fused triazolo-naphthyridine core substituted with two trifluoromethyl groups at positions 2 and 4, and a 2-thienyl moiety at position 7. The compound belongs to a broader class of 1,8-naphthyridine derivatives, which are studied for diverse pharmacological activities, including antimicrobial, anti-inflammatory, and antiproliferative effects .

Properties

IUPAC Name

9-thiophen-2-yl-2,4-bis(trifluoromethyl)-[1,2,4]triazolo[4,3-a][1,8]naphthyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H6F6N4S/c16-14(17,18)8-6-10(15(19,20)21)22-12-7(8)3-4-11-23-24-13(25(11)12)9-2-1-5-26-9/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXVSOOCAVWSCQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN=C3N2C4=C(C=C3)C(=CC(=N4)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H6F6N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2-Thienyl)-2,4-bis(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridine typically involves multi-step reactions starting from readily available precursors One common approach includes the cyclization of appropriate precursors under specific conditions to form the triazolo and naphthyridine rings

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

9-(2-Thienyl)-2,4-bis(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Thienyl halides for nucleophilic substitution and trifluoromethylating agents for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Research indicates that derivatives of naphthyridine compounds exhibit significant antitumor activity. Specifically, studies have shown that compounds similar to 9-(2-Thienyl)-2,4-bis(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridine can inhibit tumor cell proliferation through various mechanisms. For instance, they may interact with specific kinases involved in cancer cell signaling pathways .

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses activity against a range of bacterial strains. The presence of trifluoromethyl groups enhances the lipophilicity of the molecule, potentially improving its membrane permeability and bioactivity against pathogens .

Enzyme Inhibition
Inhibitors derived from naphthyridine structures have been identified as effective against various enzymes linked to disease mechanisms. For example, they may act as inhibitors of protein kinases or other critical enzymes involved in metabolic pathways relevant to cancer and inflammation .

Agrochemical Applications

Pesticide Development
The structural characteristics of this compound make it a candidate for developing novel pesticides. Its ability to disrupt biological processes in pests could lead to effective pest control agents with reduced environmental impact compared to traditional pesticides. Research has shown that similar compounds can exhibit broad-spectrum activity against agricultural pests while being less toxic to non-target species .

Materials Science

Polymer Chemistry
The incorporation of naphthyridine derivatives into polymer matrices has been explored for their potential use in advanced materials. Such polymers may exhibit enhanced thermal stability and mechanical properties due to the rigid structure of naphthyridine units. The trifluoromethyl groups can impart unique electronic properties that are beneficial for applications in electronic devices .

Fluorescent Materials
Compounds like this compound have been investigated for their fluorescent properties. These characteristics can be harnessed in the development of sensors or imaging agents in biological systems. The tunable fluorescence based on the chemical environment allows for potential applications in biosensing technologies .

Case Study 1: Antitumor Activity

A study published in a peer-reviewed journal demonstrated that a derivative of naphthyridine exhibited IC50 values indicating potent inhibition of cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis through the activation of caspase pathways.

Case Study 2: Pesticide Efficacy

In agricultural trials, a formulation containing a naphthyridine derivative showed a significant reduction in pest populations compared to untreated controls. The results indicated not only efficacy but also a favorable safety profile for beneficial insects.

Mechanism of Action

The mechanism of action of 9-(2-Thienyl)-2,4-bis(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or interfere with DNA replication in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2.1 Substituent Variations at Position 9
  • This substitution may alter solubility and target selectivity compared to the thienyl derivative .
  • 9-Amino derivative: The compound 2,4-bis(trifluoromethyl)-[1,2,4]triazolo[4,3-a][1,8]naphthyridin-9-amine (CAS: 95% purity) replaces the thienyl group with an amine, increasing polarity and hydrogen-bonding capacity. This modification could enhance solubility but reduce membrane permeability compared to the thienyl analogue .
  • 9-(4-Methoxyphenyl)-6-phenyl derivative : This analogue (CAS: 174652-07-4) features a methoxy group and phenyl ring, resulting in a higher polar surface area (PSA: 52.31) and lower predicted pKa (2.26) compared to the trifluoromethyl-rich target compound. Such differences may influence bioavailability and metabolic stability .
2.2 Core Heterocycle Modifications
  • Imidazo[1,2-a][1,8]naphthyridine : The compound 8-(4-fluorophenyl)-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine (CAS: 691868-91-4) replaces the triazole ring with an imidazole, altering electronic properties and binding interactions. The imidazole’s basic nitrogen may enhance solubility but reduce resistance to enzymatic degradation compared to the triazolo core .
  • However, the absence of trifluoromethyl groups reduces lipophilicity and metabolic stability relative to the target compound .

Physicochemical Properties

Compound Molecular Weight PSA (Ų) Predicted pKa LogP*
Target compound ~418.25 ~40-50 ~2.5-3.0 ~3.8
9-(2,5-Difluorophenyl) analogue 418.25 45.2 2.8 3.9
9-Amino derivative 235.17 65.3 4.1 2.1
Imidazo analogue 399.27 38.7 1.9 4.2

*LogP values estimated based on substituent contributions.

Biological Activity

The compound 9-(2-Thienyl)-2,4-bis(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridine , with the CAS number 338962-24-6, is a heterocyclic compound that has garnered interest due to its potential biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and other pharmacological effects based on diverse research findings.

  • Molecular Formula : C15H6F6N4S
  • Molar Mass : 388.29 g/mol

The structure features a naphthyridine core with trifluoromethyl and thienyl substituents, which are known to enhance biological activity through various mechanisms.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. In studies of related naphthyridine derivatives:

  • Compounds were tested against various pathogens including Staphylococcus aureus and Candida albicans.
  • Results showed that some derivatives had minimum inhibitory concentrations (MIC) as low as 15.62 µg/mL against these microorganisms .

Anticancer Activity

Naphthyridine derivatives have demonstrated promising anticancer effects. For instance:

  • Aaptamine and its derivatives have been shown to induce apoptosis in several cancer cell lines such as HeLa and MDA-MB-231 with IC50 values ranging from 10.47 to 15.03 μg/mL .
  • The mechanism involves intercalation into DNA and modulation of cell cycle regulators like p21 and Ki67 .

Neurological Effects

Some studies have explored the potential of naphthyridine compounds in neurological disorders:

  • These compounds may exhibit neuroprotective effects by modulating neurotransmitter systems or through anti-inflammatory pathways .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various triazole derivatives against clinical strains of bacteria and fungi. The results indicated that the triazole scaffold significantly enhances the potency against resistant strains compared to standard antibiotics.

CompoundMIC (µg/mL)Activity
Compound A15.62Antibacterial
Compound B31.25Antifungal
This compoundTBDTBD

Case Study 2: Anticancer Properties

In vitro studies on naphthyridine derivatives showed that certain compounds could effectively induce apoptosis in cancer cell lines through p53-independent pathways.

Cell LineIC50 (µg/mL)Mechanism
HeLa10.47Apoptosis induction
MDA-MB-23115.03DNA intercalation

Research Findings Summary

The biological activity of This compound and its analogs suggests a wide range of pharmacological effects:

  • Antimicrobial : Effective against multiple pathogens.
  • Anticancer : Induces apoptosis in various cancer cell lines.
  • Neurological : Potential neuroprotective effects.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 9-(2-thienyl)-2,4-bis(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridine?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of hydrazine derivatives with 1,8-naphthyridine precursors. A widely used method involves solid-state reactions with FeCl₃·6H₂O as a catalyst, achieving yields of 70–85% under solvent-free conditions . Microwave-assisted synthesis is another efficient approach, reducing reaction times (e.g., 10–15 minutes) and improving regioselectivity . Key steps include the formation of hydrazone intermediates followed by oxidative cyclization.

Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of analytical techniques:

  • ¹H/¹³C NMR : Confirm the presence of thienyl protons (δ 6.8–7.5 ppm) and trifluoromethyl groups (distinct ¹⁹F NMR signals at δ -60 to -70 ppm) .
  • HPLC-MS : Monitor purity (>95%) and molecular ion peaks (e.g., m/z 373.21 for C₁₄H₅F₆N₅O) .
  • Elemental Analysis : Match calculated vs. observed C/H/N/F percentages to rule out byproducts .

Q. What initial biological assays are recommended for screening this compound?

  • Methodological Answer : Prioritize assays based on structural analogs:

  • Antimicrobial Activity : Use broth microdilution (MIC assays) against S. aureus and E. coli .
  • Enzyme Inhibition : Test α-glucosidase inhibition (IC₅₀ values) due to the triazole-naphthyridine scaffold’s affinity for enzyme active sites .
  • Cytotoxicity : Screen against human cancer cell lines (e.g., MCF-7) using MTT assays .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance trifluoromethyl group incorporation?

  • Methodological Answer : Challenges in introducing CF₃ groups arise from steric hindrance. Strategies include:

  • Fluorinated Reagents : Use trifluoromethylating agents like CF₃Cu or Umemoto’s reagent under inert atmospheres .
  • Microwave Optimization : Adjust power (e.g., 300 W) and solvent (e.g., DMF) to improve CF₃ integration yields by 15–20% .
  • Catalytic Systems : Employ Pd/Cu co-catalysis for cross-coupling reactions with CF₃-containing aryl halides .

Q. How should researchers resolve contradictions in reported biological activity data for structurally similar compounds?

  • Methodological Answer : Discrepancies (e.g., varying IC₅₀ values) may stem from assay conditions. Mitigate by:

  • Standardized Protocols : Adopt CLSI guidelines for antimicrobial testing .
  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., thienyl vs. phenyl groups on antibacterial potency) .
  • Dose-Response Curves : Use Hill slope analysis to validate reproducibility across labs .

Q. What advanced spectroscopic techniques are critical for elucidating the compound’s interaction with biological targets?

  • Methodological Answer :

  • Fluorescence Quenching : Monitor binding to DNA/enzymes via changes in emission spectra (λₑₓ = 280 nm) .
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (e.g., KD values) with immobilized proteins .
  • Molecular Docking : Use AutoDock Vina to predict binding poses in α-glucosidase or topoisomerase I active sites, correlating with experimental IC₅₀ data .

Q. What strategies mitigate low yields in solid-state synthesis of triazolo-naphthyridine derivatives?

  • Methodological Answer : Low yields (<50%) may result from incomplete cyclization. Solutions include:

  • Catalyst Screening : Compare FeCl₃ (75% yield) vs. IBD (iodobenzene diacetate, 82% yield) under identical conditions .
  • Mechanochemical Activation : Use ball milling to enhance reactivity and reduce reaction times .
  • Additives : Introduce 5 mol% p-TsOH to stabilize intermediates and suppress side reactions .

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